(E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-17-14(10-2-6-12(16)7-3-10)18-21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNOBAOUBSPSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chloro-N-methylbenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro substituent and carboximidamide moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Property Variations
Key structural analogs include derivatives with variations in sulfonyl groups, halogens, or alkyl chains. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Carboximidamide Derivatives
Key Observations :
- Electron-Withdrawing Effects : The 4-bromobenzenesulfonyl group in the target compound enhances electrophilicity compared to the methoxyethyl group in the analog from Parchem Chemicals . This difference impacts reactivity in nucleophilic substitution reactions.
- Steric Effects : The bulky benzenesulfonyl group in the target compound could hinder rotational freedom, stabilizing the E-configuration, unlike smaller substituents like methoxyethyl.
Spectroscopic and Reactivity Comparisons
NMR Spectral Analysis
As demonstrated in studies on rapamycin analogs (), NMR chemical shifts in specific regions (e.g., protons near substituents) reveal structural differences. For the target compound:
- Region A (positions analogous to 39–44 in ) : The 4-bromobenzenesulfonyl group would cause distinct deshielding in proton environments compared to methoxyethyl or nitro-substituted analogs.
- Region B (positions 29–36) : The N-methyl group may reduce hydrogen-bonding capacity relative to unsubstituted carboximidamides, altering solubility .
Reactivity in Lumped Reaction Systems
highlights that structurally similar compounds are often grouped (“lumped”) in reaction models due to shared properties. The target compound’s sulfonamide and carboximidamide moieties suggest reactivity analogous to other sulfonamide-containing compounds, such as participation in acid-base reactions or hydrogen bonding.
Biological Activity
The compound (E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting with the appropriate amine and sulfonyl chloride derivatives. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Key Synthetic Steps:
- Formation of Carboximidamide: The initial step involves the reaction between 4-chloro-N-methylbenzoic acid and a suitable amine to form the carboximidamide.
- Sulfonylation: The introduction of the 4-bromobenzenesulfonyl group is achieved through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies
- Microbial Strains Tested: The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria.
- Results:
- Inhibition zones were observed, with Enterococcus faecium showing a significant susceptibility with a growth inhibition zone diameter of 17 mm at a concentration of 62.5 µg/mL .
- The Minimum Biofilm Inhibitory Concentration (MBIC) was reported at 1.95 µg/mL , indicating strong antibiofilm activity against E. faecium .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays:
- DPPH Assay: The DPPH inhibition rate was measured, showing an inhibition percentage of 16.75% , which is notable but lower than standard antioxidants like ascorbic acid .
- Comparative Analysis:
Compound DPPH Inhibition (%) This compound 16.75 Ascorbic Acid >90 Butylated Hydroxyanisole >80
Toxicity Profile
Toxicity assessments revealed that most synthesized compounds exhibited higher LC50 values than predicted by GUSAR analysis, indicating a relatively low toxicity profile for this compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Antioxidant Properties
In another study focusing on oxidative stress models, this compound demonstrated protective effects against oxidative damage in cellular systems, further supporting its role as a potential antioxidant agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
